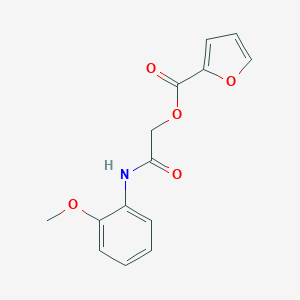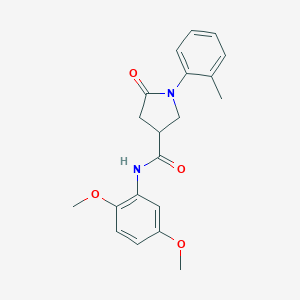
2-(2-Methoxyanilino)-2-oxoethyl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyanilino)-2-oxoethyl 2-furoate, also known as MAF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MAF is a member of the oxazolidinone family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyanilino)-2-oxoethyl 2-furoate is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of various enzymes, including tyrosine kinases, which are involved in cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. This compound has also been shown to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-Methoxyanilino)-2-oxoethyl 2-furoate in laboratory experiments is its well-established synthesis method and its ability to exhibit a range of biochemical and physiological effects. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-Methoxyanilino)-2-oxoethyl 2-furoate. One area of research is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of research is the identification of new applications for this compound, particularly in the field of cancer biology. Additionally, there is a need for further research on the potential toxicity of this compound and its effects on human health.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound exhibits a range of biochemical and physiological effects and has been shown to have anti-cancer properties. While there are limitations to its use in laboratory experiments, there are several future directions for research on this compound that could lead to new applications and improved synthesis methods.
Métodos De Síntesis
2-(2-Methoxyanilino)-2-oxoethyl 2-furoate can be synthesized through a multi-step process that involves the reaction of 2-furoic acid with 2-amino-5-methoxyaniline, followed by the addition of various reagents to form the final product. The synthesis of this compound is a well-established process and has been widely used in research laboratories.
Aplicaciones Científicas De Investigación
2-(2-Methoxyanilino)-2-oxoethyl 2-furoate has been extensively studied for its potential applications in scientific research. One of the key areas of research has been in the field of cancer biology, where this compound has been shown to exhibit anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
Fórmula molecular |
C14H13NO5 |
|---|---|
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
[2-(2-methoxyanilino)-2-oxoethyl] furan-2-carboxylate |
InChI |
InChI=1S/C14H13NO5/c1-18-11-6-3-2-5-10(11)15-13(16)9-20-14(17)12-7-4-8-19-12/h2-8H,9H2,1H3,(H,15,16) |
Clave InChI |
JJWJAOOCKKXQPY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)COC(=O)C2=CC=CO2 |
SMILES canónico |
COC1=CC=CC=C1NC(=O)COC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)









![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)